molecular formula C20H18F3N3O4S B14963514 ethyl 4-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate

ethyl 4-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate

Cat. No.: B14963514
M. Wt: 453.4 g/mol
InChI Key: QMCPRXMTIVZZQK-UHFFFAOYSA-N
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Description

Ethyl 4-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring are known to enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18F3N3O4S

Molecular Weight

453.4 g/mol

IUPAC Name

ethyl 4-[[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfamoyl]benzoate

InChI

InChI=1S/C20H18F3N3O4S/c1-3-30-19(27)14-4-10-17(11-5-14)31(28,29)25-15-6-8-16(9-7-15)26-18(20(21,22)23)12-13(2)24-26/h4-12,25H,3H2,1-2H3

InChI Key

QMCPRXMTIVZZQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C)C(F)(F)F

Origin of Product

United States

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